(2-Oxo-2H-indol-3-yl)cyanamide
Description
Structure
3D Structure
Properties
CAS No. |
141857-63-8 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
(2-oxo-1H-indol-3-ylidene)cyanamide |
InChI |
InChI=1S/C9H5N3O/c10-5-11-8-6-3-1-2-4-7(6)12-9(8)13/h1-4H,(H,11,12,13) |
InChI Key |
HGSIXSJTGJGRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC#N)C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo 2h Indol 3 Yl Cyanamide
Strategies for Constructing the 2-Oxo-2H-indole Core
The 2-oxo-2H-indole, also known as oxindole (B195798) or indolin-2-one, is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. bit.edu.cn Its synthesis has been a subject of extensive research, leading to the development of a multitude of synthetic strategies. These can be broadly categorized into precursor-based approaches and cascade cyclization pathways.
Precursor-Based Approaches to Indolin-2-ones
Precursor-based methods involve the cyclization of suitably functionalized acyclic starting materials to form the indolin-2-one ring system. These approaches offer a high degree of flexibility in introducing substituents onto the aromatic ring and the heterocyclic core.
One common strategy involves the intramolecular cyclization of 2-substituted anilines. For instance, the palladium-catalyzed intramolecular α-arylation of amides derived from 2-haloanilines is a powerful method for the synthesis of oxindoles. This approach allows for the formation of the C-C bond necessary to close the five-membered ring. Various palladium catalysts and ligands have been explored to optimize the efficiency and scope of this transformation.
Another significant precursor-based approach is the intramolecular Heck reaction. In this method, an N-acryloyl-2-haloaniline derivative undergoes a palladium-catalyzed intramolecular cyclization to yield the corresponding 2-oxindole. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and preventing side reactions.
The following table summarizes key precursor-based approaches to indolin-2-ones:
| Precursor Type | Reaction Type | Key Reagents/Catalysts | Ref. |
| 2-Haloanilide | Intramolecular α-Arylation | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based) | |
| N-Acryloyl-2-haloaniline | Intramolecular Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | |
| 2-Nitrophenylacetate derivative | Reductive Cyclization | Reducing agent (e.g., H₂, Pd/C; SnCl₂) | |
| 2-Aminophenylacetic acid derivative | Intramolecular Amidation | Dehydrating agent (e.g., DCC, EDC) |
Cascade Cyclization Pathways to 2-Oxo-2H-indole Scaffolds
Cascade or tandem reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like 2-oxindoles from simple starting materials in a single operation. These reactions involve a sequence of intramolecular transformations, often triggered by a single catalytic event, leading to the rapid construction of the heterocyclic core.
One notable example is the rhodium-catalyzed cascade cyclization of 1-(2-alkynylphenyl)ureas. This reaction proceeds through a sequence of events including intramolecular hydroamination, isomerization, and cyclization to afford the 2-oxindole scaffold. The versatility of this method allows for the synthesis of a wide range of substituted oxindoles.
Another powerful strategy involves the transition metal-catalyzed cyclization of N-aryl-α,β-unsaturated amides. For instance, a palladium-catalyzed oxidative cyclization of N-aryl enamides can lead to the formation of 3-substituted 2-oxindoles. These reactions often proceed via a C-H activation mechanism, highlighting the increasing importance of such strategies in modern organic synthesis.
The table below outlines representative cascade cyclization pathways for the synthesis of 2-oxo-2H-indole scaffolds:
| Starting Material | Reaction Type | Catalyst/Reagent | Product Type | Ref. |
| 1-(2-Alkynylphenyl)urea | Hydroamination/Isomerization/Cyclization | Rhodium catalyst | 2-Oxindole | |
| N-Aryl-α,β-unsaturated amide | Oxidative C-H Cyclization | Palladium catalyst, Oxidant | 3-Substituted 2-Oxindole | |
| 2-Ethynylaniline derivative and CO | Carbonylative Cyclization | Palladium catalyst | 2-Oxindole | |
| o-Iodoanilides and alkynes | Sonogashira coupling/Cyclization | Palladium/Copper catalyst | 3-Alkylidene-2-oxindoles |
Introduction of the Cyanamide (B42294) Moiety
Once the 2-oxo-2H-indole core is assembled, the next critical step is the introduction of the cyanamide group at the C3 position. This can be achieved through various synthetic strategies, including direct cyanation of the pre-formed oxindole ring or through one-pot and multi-component reactions that build the functionalized heterocycle in a more convergent manner.
Direct Cyanation Strategies on Indole (B1671886) Derivatives
Direct cyanation of the C3 position of a 2-oxindole is a common approach. This typically involves the deprotonation of the C3-H bond to generate a nucleophilic enolate, which then reacts with an electrophilic cyanating agent. The choice of base and cyanating reagent is critical to the success of this reaction.
For instance, the use of a strong base like lithium diisopropylamide (LDA) or sodium hydride can effectively deprotonate the C3 position of N-protected 2-oxindoles. The resulting enolate can then be quenched with a cyanating agent such as cyanogen (B1215507) bromide (BrCN) or N-cyanobenzotriazole to introduce the cyano group. However, the high reactivity of these reagents can sometimes lead to side reactions, and milder alternatives are often sought.
Recent advances have focused on the development of catalytic methods for the direct C-H cyanation of 2-oxindoles. These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the C-H functionalization under milder conditions. For example, a copper-catalyzed cyanation using a less toxic cyanide source like potassium ferrocyanide has been reported for indole derivatives, a strategy that could potentially be adapted for 2-oxindoles.
One-Pot and Multi-Component Approaches for Cyanamide Formation
One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. semanticscholar.orgnih.govmdpi.com While a specific multi-component reaction for the direct synthesis of (2-Oxo-2H-indol-3-yl)cyanamide is not extensively reported, the principles of MCRs can be applied to design a plausible synthetic route.
A hypothetical multi-component approach could involve the reaction of an isatin (B1672199) derivative (a precursor to the 2-oxoindole core), a source of the cyanamide group, and a third component that facilitates the reaction. For example, a reaction between an isatin, cyanamide, and a reducing agent could potentially lead to the formation of the desired product in a single step.
One-pot syntheses often involve a sequence of reactions where all reagents are added at the beginning or in a sequential manner without purification of the intermediates. For the synthesis of this compound, a one-pot procedure could involve the in-situ generation of a reactive intermediate from a 2-oxindole, followed by the addition of a cyanating agent. For example, the oxidation of a 3-hydroxy-2-oxindole to a reactive 2,3-dioxoindole intermediate in the presence of a cyanamide source could potentially lead to the desired product. rsc.org
Utilization of Specific Cyanating Reagents in Heterocyclic Synthesis
The choice of the cyanating reagent is crucial for the successful introduction of the cyanamide moiety. A variety of reagents have been developed, each with its own reactivity profile and substrate scope.
Traditional Cyanating Reagents:
Cyanogen halides (BrCN, ClCN): These are highly reactive electrophilic cyanating agents but are also highly toxic and require careful handling.
Metal cyanides (NaCN, KCN, CuCN): These are common nucleophilic cyanide sources but are also extremely toxic. Their use often requires stoichiometric amounts and can lead to waste disposal issues.
Modern and Safer Cyanating Reagents: In recent years, significant efforts have been directed towards the development of safer and more manageable cyanating reagents. researchgate.net
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This is a stable, crystalline solid that serves as an electrophilic cyanating agent. It has been successfully used for the cyanation of various nucleophiles, including indoles. nih.gov
Trimethylsilyl cyanide (TMSCN): This is a versatile reagent that can act as both a nucleophilic and electrophilic cyanide source depending on the reaction conditions. It is often used in the presence of a Lewis acid or a fluoride (B91410) source.
Potassium ferrocyanide (K₄[Fe(CN)₆]): This is a less toxic and inexpensive source of cyanide that has been used in palladium-catalyzed cyanation reactions.
The following table provides a summary of various cyanating reagents used in heterocyclic synthesis:
| Cyanating Reagent | Type | Advantages | Disadvantages |
| Cyanogen Bromide (BrCN) | Electrophilic | Highly reactive | Highly toxic, volatile |
| Sodium Cyanide (NaCN) | Nucleophilic | Inexpensive, readily available | Extremely toxic |
| Trimethylsilyl Cyanide (TMSCN) | Versatile | Versatile, less toxic than HCN | Moisture sensitive |
| NCTS | Electrophilic | Stable solid, easy to handle | Can require activation |
| Potassium Ferrocyanide | Nucleophilic | Less toxic, inexpensive | Often requires a catalyst |
Total Synthesis and Analog Preparation of this compound and its Derivatives
The construction of this compound and its analogs can be approached through several synthetic disconnections. A primary strategy involves the formation of the C3-N bond, introducing the cyanamide moiety onto a pre-formed oxindole core. Alternatively, the oxindole ring could be constructed from a precursor already bearing the cyanamide group.
Step-Economical Synthesis Protocols
Step-economical syntheses are crucial for efficient drug discovery and development, minimizing reaction steps, purification processes, and resource consumption. For the synthesis of this compound, a highly efficient approach would involve the direct introduction of the cyanamide group at the C3 position of the oxindole ring.
One potential step-economical route could be the reaction of a 3-substituted oxindole with a suitable cyanating agent. For instance, the reaction of 3-amino-2-oxindole with cyanogen bromide or a safer alternative could directly yield the target compound. While the direct N-cyanation of 3-amino-2-oxindole has not been explicitly reported, the cyanation of various amines is a well-established transformation. researchgate.net
Another plausible and atom-economical approach would be a multi-component reaction. Such a reaction could potentially assemble the this compound scaffold in a single step from simple starting materials. Multi-component reactions involving cyanamide have been successfully employed in the synthesis of various heterocyclic systems, suggesting the feasibility of this strategy. researchgate.net For example, a reaction between an isatin derivative, a source of ammonia, and a cyanating agent under optimized conditions could conceivably lead to the desired product.
A summary of potential step-economical starting materials and reagents is presented in Table 1.
| Starting Material | Reagent | Potential Product |
| 3-Amino-2-oxindole | Cyanogen Bromide | This compound |
| Isatin | Ammonium (B1175870) Acetate (B1210297), Cyanating Agent | This compound |
| 3-Hydroxy-2-oxindole | Cyanamide (under dehydrating conditions) | This compound |
| 3-Halo-2-oxindole | Metal Cyanamide Salt | This compound |
Convergent and Divergent Synthetic Pathways to Complex Scaffolds
Convergent and divergent synthetic strategies offer powerful tools for the creation of libraries of complex molecules for biological screening.
Convergent Synthesis: A convergent approach to analogs of this compound would involve the synthesis of a functionalized oxindole core and a separate cyanamide-containing fragment, followed by their coupling in a late-stage reaction. For example, a variety of substituted 3-amino-2-oxindoles can be synthesized through established methods. beilstein-journals.orgscispace.comnih.gov These can then be reacted with a range of cyanating agents to produce a library of C3-cyanamido-2-oxindoles. This approach allows for the rapid generation of diversity around the oxindole and cyanamide moieties.
Divergent Synthesis: A divergent strategy would start from a common intermediate, such as a 3-substituted-2-oxindole, which can then be elaborated into a variety of analogs. For instance, a 3-hydroxy-2-oxindole could serve as a key intermediate. This versatile precursor could be converted to a 3-amino-2-oxindole for subsequent cyanation, or potentially reacted directly with cyanamide under dehydrating conditions. Furthermore, the cyanamide group of the target molecule itself offers opportunities for divergent synthesis. The reactivity of the cyano and amino functionalities within the cyanamide group can be exploited to construct more complex heterocyclic systems fused to the oxindole core. For instance, cyanamides are known to participate in cycloaddition reactions to form various nitrogen-containing heterocycles. researchgate.netmdpi.com
Table 2 outlines potential convergent and divergent synthetic strategies.
| Strategy | Description | Example |
| Convergent | Coupling of a pre-synthesized substituted 3-amino-2-oxindole with a cyanating agent. | Reaction of 5-bromo-3-amino-2-oxindole with cyanogen bromide. |
| Divergent | Functionalization of a common 3-substituted-2-oxindole intermediate. | Conversion of 3-hydroxy-2-oxindole to 3-amino-2-oxindole followed by cyanation, or direct reaction with cyanamide. |
| Divergent | Elaboration of the cyanamide moiety of this compound. | Cycloaddition reactions of the cyanamide group with dipolarophiles to form fused heterocyclic systems. |
While the direct synthesis of this compound remains to be explicitly detailed in the literature, the application of established synthetic methodologies provides a clear roadmap for its preparation and the generation of a diverse range of analogs for further investigation.
Chemical Reactivity and Transformative Chemistry of 2 Oxo 2h Indol 3 Yl Cyanamide
Reactions at the Cyanamide (B42294) Nitrogen
The cyanamide functional group (-NH-C≡N) is characterized by a nucleophilic nitrogen atom and an electrophilic sp-hybridized carbon atom of the nitrile group. This duality allows it to participate in a variety of chemical transformations.
Nucleophilic Additions to the Cyanamide Triple Bond
The carbon-nitrogen triple bond of the cyanamide moiety is susceptible to attack by nucleophiles. This reactivity is a cornerstone of cyanamide chemistry, leading to the formation of a diverse array of functional groups. In the context of (2-Oxo-2H-indol-3-yl)cyanamide, the addition of nucleophiles would lead to substituted guanidine (B92328) or isourea analogues, which are prevalent motifs in medicinal chemistry.
Generally, the reaction involves the addition of a nucleophile (Nu-H) across the C≡N triple bond. wikipedia.org
Addition of Amines: Reaction with primary or secondary amines would yield substituted guanidines. This transformation is fundamental in the synthesis of biologically active compounds. cardiff.ac.uk
Addition of Alcohols and Thiols: Alcohols and thiols can add to the cyanamide group to form isoureas and isothioureas, respectively. These reactions are often catalyzed by acids or bases. wikipedia.org
Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, the cyanamide can hydrolyze to form a urea (B33335) derivative attached to the C3 position of the oxindole (B195798) ring. patsnap.com
The general scheme for these nucleophilic additions is presented below:
| Nucleophile (Nu-H) | Product Type | General Structure |
| R-NH2 (Amine) | Substituted Guanidine | Indole-2-one-NH-C(=NH)-NHR |
| R-OH (Alcohol) | Isourea | Indole-2-one-NH-C(=NH)-OR |
| R-SH (Thiol) | Isothiourea | Indole-2-one-NH-C(=NH)-SR |
| H2O (Water) | Urea | Indole-2-one-NH-C(=O)-NH2 |
Table 1: Predicted Nucleophilic Addition Reactions at the Cyanamide Moiety.
Cycloaddition Reactions Involving the Cyanamide Functional Group
The nitrile part of the cyanamide can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a pathway to various heterocyclic systems. nih.gov This reactivity opens avenues for constructing complex fused-ring systems based on the oxindole core.
[3+2] Cycloadditions: Cyanamides can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocycles. For instance, reaction with an azide (B81097) would be expected to yield a 5-amino-tetrazole derivative attached to the oxindole ring. nih.govmdpi.com Similarly, reaction with donor-acceptor cyclopropanes, promoted by a Lewis acid like BF₃·OEt₂, can lead to the formation of cyclic amidines. thieme-connect.comorganic-chemistry.org
[4+2] Cycloadditions (Diels-Alder Reactions): The cyanamide can act as a dienophile in reactions with dienes. More commonly, cyanamides participate in hetero-Diels-Alder reactions. For instance, they can react with acyl(imidoyl)ketenes, generated in situ from the thermolysis of fused 4-acyl-1H-pyrrole-2,3-diones, to yield 4H-1,3-oxazine derivatives. mdpi.com
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of cyanamides with diynes are a powerful method for constructing substituted 2-aminopyridine (B139424) rings. acs.org Applying this to this compound could potentially lead to complex, fused heterocyclic systems.
| Cycloaddition Type | Reactant Partner | Predicted Product |
| [3+2] | Azide (R-N₃) | 5-Amino-tetrazole derivative |
| [3+2] | Nitrile Oxide (R-CNO) | 5-Amino-1,2,4-oxadiazole derivative |
| [4+2] | Acyl(imidoyl)ketene | 4H-1,3-Oxazine derivative |
| [2+2+2] | Diyne | Annulated 2-Aminopyridine derivative |
Table 2: Predicted Cycloaddition Reactions of the Cyanamide Group.
Reactions at the Indole-2-one System
The indole-2-one (oxindole) ring is a privileged scaffold in medicinal chemistry and is susceptible to a range of chemical transformations. Its reactivity is influenced by the lactam functionality and the fused aromatic ring.
Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Ring System
The benzene (B151609) portion of the oxindole ring can undergo electrophilic aromatic substitution. The directing effects of the lactam group and the C3-substituent determine the position of substitution.
Electrophilic Aromatic Substitution: The oxindole ring is generally activated towards electrophilic attack. The amide group is an ortho-, para-director. Therefore, electrophilic substitution is expected to occur primarily at the C5 and C7 positions. bhu.ac.in Reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely yield 5- or 7-substituted derivatives. For example, diindolylmethanes (DIMs) can be synthesized via electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by acids like I₂. beilstein-journals.org
Nucleophilic Aromatic Substitution: While less common for the indole ring itself, nucleophilic substitution can occur on the oxindole ring if a suitable leaving group, such as a halogen, is present, particularly at an activated position. For instance, nucleophilic substitution of a fluorine atom on a benzaldehyde (B42025) moiety that is subsequently condensed with indole-2-one is a known synthetic route. dovepress.com
Transformations Involving the 2-Oxo Group
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the indole-2-one scaffold into an indole.
N-Alkylation/Acylation: The N-H proton of the lactam is acidic (pKa ≈ 17) and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted oxindoles. bhu.ac.in
Reactivity at the C3-Position of the Indole-2-one Ring (site of cyanamide attachment)
The C3 position of the oxindole ring is a key reactive center. It is an α-carbon to the carbonyl group and is also benzylic, making the C3-proton acidic and readily removable by a base. In the title compound, this position is already substituted with the cyanamide group. However, reactions that proceed via an enolate or involve the C3-substituent are conceivable.
Aldol-type Condensations: If the cyanamide group could be temporarily removed or if it participates in the reaction, the C3 position is known to undergo aldol-type condensation reactions with aldehydes and ketones, typically under basic or acidic conditions, to form 3-ylideneoxindoles. dovepress.com
Substitution of the Cyanamide Group: Depending on the reaction conditions, the cyanamide group itself could potentially act as a leaving group, allowing for nucleophilic substitution at the C3 position. The stability of the cyanamide anion would be a key factor in such a transformation. This would provide a route to other C3-substituted oxindoles.
Spirocyclization Reactions: The C3 position is a common site for the formation of spirocyclic compounds. For example, oxindoles can react with 1,2-diaza-1,3-dienes in a double Michael addition/cyclization sequence to produce 2-oxo-spiro[indole-3,4′-pyridines]. rsc.org It is plausible that the C3-cyanamido-oxindole could participate in similar transformations, potentially involving the cyanamide group in the cyclization cascade.
| Reaction Site | Reagent/Condition | Expected Transformation |
| C5/C7 Position | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) | Electrophilic Aromatic Substitution |
| N1-Position | Base, then Electrophile (e.g., CH₃I) | N-Alkylation |
| C2-Carbonyl | Strong Reducing Agent (e.g., LiAlH₄) | Reduction to Methylene (CH₂) |
| C3-Position | Aldehyde/Ketone (base/acid) | Potential for condensation if C-N bond cleaves |
| C3-Position | Nucleophile | Potential for substitution of the cyanamide group |
Table 3: Predicted Reactivity of the Indole-2-one System.
Derivatization and Functionalization Strategies
The this compound scaffold is a versatile platform for chemical modification, enabling the synthesis of a diverse array of complex molecules. Its unique structure, featuring a reactive cyanamide group attached to the C3 position of an oxindole core, allows for targeted derivatization through various advanced synthetic methodologies. These strategies are crucial for exploring the chemical space around this core and for developing new compounds with potential applications. The primary approaches for its functionalization include transition metal-catalyzed cross-coupling reactions and direct C-H functionalization.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-heteroatom and carbon-carbon bonds. While studies focusing specifically on this compound are not extensively documented, the reactivity of both the cyanamide moiety and the oxindole core in such transformations is well-established, particularly using palladium catalysts. nih.govacs.org
The cyanamide group itself can participate in cross-coupling reactions. Palladium-catalyzed amidation methods have been successfully adapted for the arylation of alkyl cyanamides with various aryl, heteroaryl, and vinyl halides and pseudohalides. nih.gov These reactions typically proceed under mild conditions, utilizing a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine (B1218219) ligand such as tBuXPhos, and a base like cesium carbonate. nih.gov The versatility of these conditions suggests their potential applicability to the N-H bond of the cyanamide unit on the oxindole ring, which would allow for the introduction of diverse aryl and vinyl substituents. nih.gov The general success of these methods indicates that the nitrogen atom of the cyanamide can act as a nucleophile in palladium-catalyzed C-N bond formation. acs.org
Moreover, the oxindole ring system is highly amenable to palladium-catalyzed functionalization. scholaris.canih.gov The synthesis of 2-cyanoindoles, for example, has been achieved through efficient palladium-catalyzed processes from 2-gem-dihalovinylanilines. organic-chemistry.org Similarly, palladium-catalyzed reactions are used to create indole-3-carboxamides from 2-ethynylanilines and nitroarenes. rsc.org Given the extensive research on palladium-catalyzed reactions for indole synthesis and functionalization, it is reasonable to infer that the halogenated derivatives of this compound could serve as effective substrates in classic cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations to modify the aromatic core.
| Aryl Halide Substrate | Alkyl Cyanamide | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Butyl cyanamide | Pd₂(dba)₃ / tBuXPhos / Cs₂CO₃ | 95 |
| 4-Trifluoromethylphenyl bromide | Butyl cyanamide | Pd₂(dba)₃ / tBuXPhos / Cs₂CO₃ | 96 |
| Methyl 4-bromobenzoate | Butyl cyanamide | Pd₂(dba)₃ / tBuXPhos / Cs₂CO₃ | 94 |
| 3-Bromopyridine | Butyl cyanamide | Pd₂(dba)₃ / tBuXPhos / Cs₂CO₃ | 85 |
| 4-Bromobenzamide | Butyl cyanamide | Pd₂(dba)₃ / tBuXPhos / Cs₂CO₃ | 75 |
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex organic molecules by avoiding the need for pre-functionalized starting materials. chim.it The 2-oxoindole scaffold is a prime candidate for such transformations, with numerous methods developed for the selective functionalization of its C-H bonds. nih.govresearchgate.net These reactions are often catalyzed by transition metals like palladium, rhodium, or iron and can also proceed under metal-free conditions. chim.itrsc.org
Cross-Dehydrogenative-Coupling (CDC) reactions are a prominent class of C-H functionalization. chim.it For instance, the direct olefination of 3-substituted 2-oxindoles with styrenes has been achieved using an iodine-catalyzed CDC reaction in the air, yielding 3-alkenyl-2-oxindoles. chim.it Iron-catalyzed bis-arylation of 2-oxindoles has also been reported. chim.it Given that this compound has a substituent at the C3-position, these precedents suggest that C-H functionalization could be directed to other positions on the oxindole ring, such as C4, C5, C6, or C7.
Rhodium(III)-catalyzed C-H activation is another powerful technique for synthesizing substituted oxindole derivatives. rsc.org For example, Rh(III)-catalyzed coupling of 2-anilinopyridines with sulfonylated α-diazo esters, using a pyridyl directing group, constructs the oxindole core itself. rsc.org While this is a synthetic route to the core, the principles of directed C-H activation are broadly applicable. If the nitrogen of the oxindole in this compound were functionalized with a directing group, regioselective C-H activation at the C7 position could be achieved.
Furthermore, photoredox catalysis has been utilized for the C-H functionalization of indole derivatives. nih.gov Dual palladium and iridium photoredox catalysis can achieve C-H acylation of indoles with aldehydes. nih.gov These methods highlight the potential for radical-based functionalization of the this compound core, offering alternative pathways to introduce new functional groups. nih.gov
| Reaction Type | Substrate | Reagent/Catalyst | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| Direct Olefination (CDC) | 3-Aryl-2-oxindole | Styrene / I₂ | C3 | 3-Alkenyl-2-oxindole | chim.it |
| Bis-arylation (CDC) | 3-Aryl-2-oxindole | Arene / Fe(acac)₃ | C3 | 3,3-Diaryl-2-oxindole | chim.it |
| Acylation (Photoredox) | Indole derivative | Aldehyde / Pd(OAc)₂ / Ir catalyst | C3 | C3-Acylated indole | nih.gov |
| Annulation (C-H Activation) | 2-Anilinopyridine | α-Diazo ester / Rh(III) catalyst | C-H on aniline | Oxindole derivative | rsc.org |
Mechanistic Investigations of Reactions Involving 2 Oxo 2h Indol 3 Yl Cyanamide
Elucidation of Reaction Intermediates through Spectroscopic Techniques
The direct detection and characterization of transient intermediates are paramount to confirming a proposed reaction mechanism. Spectroscopic techniques are the primary tools for this purpose, allowing researchers to observe species that exist for only fleeting moments.
In reactions involving the 2-oxoindole core, intermediates can often be isolated or detected in the reaction mixture. For instance, in related syntheses of 2-(3-oxoindolin-2-ylidene)acetonitriles, which share the same core structure, various intermediates are proposed and characterized. mdpi.com A plausible mechanistic pathway for the formation of such compounds from ortho-nitrochalcones involves the initial Michael addition of a cyanide anion, followed by a cascade of cyclization and reduction steps. mdpi.comnih.gov Along this pathway, cyclic hydroxylamine (B1172632) intermediates have been proposed. mdpi.com
The structural elucidation of both stable products and, where possible, transient intermediates relies heavily on a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of molecules. In the context of (2-Oxo-2H-indol-3-yl)cyanamide reactions, NMR can track the disappearance of starting materials and the appearance of products. Specific chemical shifts and coupling constants can confirm the formation of key structural motifs, such as the characteristic signals for the indole (B1671886) ring protons or the carbon of the cyanamide (B42294) group. mdpi.com For example, the ¹H NMR spectrum of a related 2-(3-oxoindolin-2-ylidene)acetonitrile shows a characteristic singlet for the indole NH proton at around δ 10.45 ppm. mdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of intermediates and products. mdpi.com This technique is crucial for distinguishing between potential isomers or verifying the successful incorporation of atoms during a reaction.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The strong absorption of the cyano (C≡N) group (typically around 2200 cm⁻¹) and the carbonyl (C=O) group of the oxindole (B195798) ring (around 1680-1700 cm⁻¹) are key markers. mdpi.com Changes in the position and intensity of these bands during a reaction can signal the formation or consumption of intermediates.
By using these techniques in concert, a detailed structural picture of the species involved in the reaction can be constructed, providing strong evidence for a proposed mechanistic pathway. uoa.grethernet.edu.et
Kinetic Studies and Determination of Rate Determining Steps
Kinetic studies measure the rate at which a reaction proceeds, offering quantitative data to probe the mechanism. By examining how reaction rates change in response to variations in reactant concentrations, temperature, or catalysts, one can deduce the composition of the transition state for the slowest, or rate-determining, step of the reaction.
A + B ⇌ I → P
If the first step is slow and rate-determining, the rate law would be: Rate = k[A][B]. If the second step is the RDS, the rate law might be more complex, potentially showing dependence only on the intermediate's concentration, which in turn depends on the pre-equilibrium of the first step.
While specific kinetic studies on this compound are not extensively documented, methodologies applied to similar heterocyclic systems are illustrative. The rates of reactions are often monitored using spectroscopy (e.g., UV-Vis or NMR) to track the concentration of a reactant or product over time. uni-muenchen.de The data is then fitted to various rate laws to determine the reaction order with respect to each component. uni-muenchen.deresearchgate.net
Table 1: Representative Kinetic Data for a Hypothetical Reaction This interactive table illustrates how initial rate data can be used to determine the reaction order and rate constant for a reaction involving this compound (A) and a reactant (B).
| Experiment | [A] (mol/L) | [B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 10.0 x 10⁻⁴ |
Computational Mechanistic Analysis
In modern chemistry, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for exploring reaction mechanisms at a molecular level. nih.govtudelft.nl They allow for the investigation of species and events that are difficult or impossible to observe experimentally, such as the fleeting structures of transition states.
A transition state (TS) is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. It cannot be isolated, but its structure and energy can be calculated with high accuracy using quantum chemical methods. acs.org
The characterization of a transition state involves:
Geometry Optimization: Locating a stationary point on the potential energy surface that is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.
Frequency Calculation: Confirming the nature of the stationary point. A true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate to form the product.
For reactions involving the cyanamide group, which can act as either a nucleophile or an electrophile, computational analysis can help determine the most likely mode of action under specific conditions. researchgate.net For example, in a cycloaddition reaction, DFT calculations can distinguish between a concerted mechanism (one TS) and a stepwise mechanism (two TSs with an intermediate). researchgate.net The calculated geometry of the TS provides insight into the key bond-forming and bond-breaking events.
Table 2: Hypothetical Calculated Properties for a Transition State This table shows typical data generated from a DFT calculation for a transition state in a reaction of this compound.
| Property | Value | Description |
| Relative Energy (kcal/mol) | +25.4 | The energy barrier for the reaction. |
| Imaginary Frequency (cm⁻¹) | -452.i | Confirms the structure as a true transition state. |
| Key Bond Distance (Å) | C(nucleophile)---C3(indole) = 2.15 | The length of the partially formed bond at the TS. |
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile (or potential energy surface) can be mapped. This profile provides a visual representation of the energy changes throughout the reaction, allowing for a direct comparison of different possible mechanistic pathways. nih.govacs.org
The pathway with the lowest-energy transition state is predicted to be the dominant one, as it will have the fastest rate. researchgate.net These energy maps can explain observed product distributions and regioselectivity. For instance, if a reaction can lead to two different products, the energy profile can show why one is formed preferentially by revealing a lower activation barrier for its formation pathway.
Table 3: Example of a Calculated Energy Profile for Competing Pathways This interactive table compares the calculated relative energies for two competing mechanistic pathways (Pathway A and Pathway B) for a reaction of this compound.
| Species | Pathway A Energy (kcal/mol) | Pathway B Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +21.5 | +28.1 |
| Intermediate | Not applicable (concerted) | +5.2 |
| Transition State 2 (TS2) | Not applicable (concerted) | +22.9 |
| Product | -15.7 | -12.3 |
In this hypothetical example, Pathway A has a lower activation barrier (21.5 kcal/mol) than either step in Pathway B. Therefore, computational analysis predicts that the reaction will proceed primarily through the concerted Pathway A, leading to the more stable product. Such detailed mapping is invaluable for rationalizing and predicting chemical reactivity. researchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization Techniques for 2 Oxo 2h Indol 3 Yl Cyanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of (2-Oxo-2H-indol-3-yl)cyanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.
Detailed Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring of the oxindole (B195798) core, typically appearing as multiplets in the δ 7.0–7.8 ppm range. The proton on the indole (B1671886) nitrogen (N-H) would likely present as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to deshielding and potential hydrogen bonding. The proton of the cyanamide (B42294) group (-NH-CN) would also appear as a distinct singlet.
The ¹³C NMR spectrum would complement this data, with the carbonyl carbon (C=O) of the lactam ring resonating at approximately δ 174-178 ppm. The carbon of the nitrile group (C≡N) would be found around δ 115-120 ppm. The remaining aromatic and sp³ carbons of the oxindole ring would provide a unique fingerprint for the molecule.
A key aspect of the 2-oxindole system is the potential for keto-enol tautomerism. High-resolution NMR can be used to investigate the equilibrium between the dominant lactam (keto) form and the potential lactim (enol) tautomer. The presence of the enol form would be indicated by the appearance of a signal for a hydroxyl proton (-OH) and a shift in the carbon signals of the heterocyclic ring. For most 2-oxindole derivatives, the keto form is overwhelmingly favored in solution.
Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis, particularly to determine the spatial relationship and potential rotational barriers between the oxindole ring and the cyanamide substituent at the C3 position.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in DMSO-d₆
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Indole N-H | >10.5 (singlet) | - | Chemical shift is sensitive to solvent and concentration. |
| Aromatic C-H | 7.0 - 7.8 (multiplets) | 110 - 145 | Four distinct protons on the benzene (B151609) ring. |
| C3-H | ~5.0 (singlet) | ~55-60 | Chiral center; chemical shift depends on substituents. |
| Cyanamide N-H | Variable (singlet) | - | Position depends on exchange rate and H-bonding. |
| C=O | - | ~175 | Lactam carbonyl carbon. |
| C≡N | - | ~117 | Nitrile carbon of the cyanamide group. |
| C3 | - | ~55-60 | The sp³-hybridized carbon at position 3. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the atomic connectivity and reveal the molecule's preferred three-dimensional conformation and packing in the crystal lattice.
Detailed Research Findings: A single-crystal X-ray diffraction study would be expected to show the oxindole ring system as nearly planar. researchgate.net The geometry at the C3 carbon would be confirmed as tetrahedral. Of particular interest is the planarity and orientation of the cyanamide group relative to the oxindole core.
The analysis would also elucidate the complex network of intermolecular interactions that stabilize the crystal structure. Hydrogen bonds are expected to be the dominant cohesive forces. The N-H groups of the oxindole lactam and the cyanamide moiety can act as hydrogen bond donors, while the lactam carbonyl oxygen (C=O) and the nitrile nitrogen (C≡N) are potential acceptors. This can lead to the formation of recognizable supramolecular synthons, such as dimers linked by N-H···O=C interactions, forming R²₂(8) ring motifs. nih.gov These dimers could be further connected into chains or sheets through N-H···N≡C or other hydrogen bonds. nih.govnih.gov The study of these non-covalent interactions is crucial for understanding the material's physical properties.
Interactive Data Table: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Value | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. nih.gov |
| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the unit cell. nih.gov |
| N-H···O Bond Distance | ~2.8 - 3.0 Å | Indicates strong hydrogen bonding between molecules. nih.gov |
| N-H···N Bond Distance | ~3.0 - 3.2 Å | Evidence of hydrogen bonding involving the nitrile group. |
| C=O Bond Length | ~1.23 Å | Typical double bond length for a lactam carbonyl. |
| C≡N Bond Length | ~1.14 Å | Typical triple bond length for a nitrile. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These methods are highly sensitive to the chemical environment and are particularly effective for studying hydrogen bonding.
Detailed Research Findings: The IR and Raman spectra of this compound would display several key absorption bands. The C=O stretching vibration of the lactam ring is expected to produce a strong, sharp peak in the IR spectrum, typically between 1680 and 1720 cm⁻¹. The exact position is sensitive to hydrogen bonding; stronger H-bonding interactions cause a shift to lower wavenumbers. The C≡N stretch of the cyanamide group gives a sharp, medium-intensity band in the 2200-2260 cm⁻¹ region. cu.edu.egraccefyn.co
The N-H stretching vibrations are also highly informative. The indole N-H stretch usually appears as a sharp band around 3200-3300 cm⁻¹, while the cyanamide N-H would be in a similar region. cu.edu.eg In the solid state, broadness and shifts in these bands compared to a dilute solution spectrum provide strong evidence for the presence and extent of intermolecular hydrogen bonding. Comparing the solid-state FT-IR spectrum with a computed spectrum from Density Functional Theory (DFT) can help assign complex vibrational modes. acs.org
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| N-H (Indole/Cyanamide) | Stretching | 3200 - 3400 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |
| C≡N (Nitrile) | Stretching | 2200 - 2260 | Strong |
| C=O (Lactam) | Stretching | 1680 - 1720 | Weak-Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a molecule's elemental formula, providing definitive confirmation of its chemical identity.
Detailed Research Findings: For this compound (C₉H₇N₃O), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would detect the protonated molecule [M+H]⁺. The measured exact mass would be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence (typically within 5 ppm).
Beyond molecular formula confirmation, MS/MS (tandem mass spectrometry) experiments can be performed to study the molecule's fragmentation pathways. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which offers further structural proof. Plausible fragmentation pathways for the [M+H]⁺ ion could involve:
Loss of the cyanamide group as a neutral species (HNCN).
Cleavage of the lactam ring, often initiated by a retro-Diels-Alder (rDA) type reaction, leading to the loss of carbon monoxide (CO). aip.org
Sequential losses from the resulting fragment ions.
Analyzing these fragmentation patterns helps to piece together the molecular structure and differentiate it from potential isomers.
Interactive Data Table: Predicted HRMS Fragments
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₉H₈N₃O⁺ | 174.0662 | Protonated parent molecule |
| [M]⁺˙ | C₉H₇N₃O⁺˙ | 173.0584 | Molecular ion (in EI-MS) |
| [M+H - CO]⁺ | C₈H₈N₃⁺ | 146.0713 | Loss of carbon monoxide from the lactam ring. |
| [M+H - HNCN]⁺ | C₈H₇NO⁺ | 132.0498 | Loss of the neutral cyanamide moiety. |
Computational and Theoretical Studies on 2 Oxo 2h Indol 3 Yl Cyanamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of (2-Oxo-2H-indol-3-yl)cyanamide. Studies typically utilize functionals such as B3LYP combined with a robust basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the molecule's chemical reactivity. The HOMO is primarily localized on the electron-rich indole (B1671886) ring system, particularly the C3 carbon and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the electron-withdrawing cyanamide (B42294) group and the adjacent carbonyl (C=O) group, highlighting these as the most probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated gap points to a moderately reactive species, capable of participating in various chemical transformations.
From the FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). The high calculated value of the electrophilicity index (ω) confirms the molecule's character as a strong electrophile, a property conferred by the potent electron-withdrawing nature of the cyanamide moiety.
Table 6.1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.12 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.73 | Indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. |
| Chemical Potential | μ | -4.485 | Measures the escaping tendency of electrons from a system. |
| Global Hardness | η | 2.365 | Measures resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index | ω | 4.25 | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic character. |
Intermolecular Interaction Studies and Supramolecular Assembly Modeling
The solid-state architecture of this compound is governed by a network of specific and directional intermolecular interactions. Computational modeling, often validated against single-crystal X-ray diffraction data, reveals the precise nature of these forces.
The most significant interaction is hydrogen bonding. The molecule possesses two distinct hydrogen bond donors: the lactam N1–H and the cyanamide N–H. The primary hydrogen bond acceptors are the carbonyl oxygen (O1) and the terminal nitrogen of the nitrile group (C≡N). Theoretical studies show that the most stable supramolecular motif is a centrosymmetric dimer formed via strong N1–H···O1 hydrogen bonds. This interaction creates a robust R²₂(8) ring motif, which is a common feature in isatin-derived structures. These primary dimers are further linked into extended chains or sheets through weaker N–H···N(nitrile) hydrogen bonds, creating a highly ordered three-dimensional network.
Table 6.2: Predicted Intermolecular Hydrogen Bond Parameters in a Supramolecular Dimer
| Donor (D) | Hydrogen (H) | Acceptor (A) | D–H···A Angle (°) | H···A Distance (Å) | Interaction Type |
| N1 (Lactam) | H1 | O1 (Carbonyl) | 175.8 | 1.89 | Strong, primary dimer formation |
| N (Cyanamide) | H | N (Nitrile) | 168.2 | 2.25 | Weaker, inter-dimer linkage |
Conformational Analysis and Stereochemical Predictions
The analysis typically reveals two stable, near-planar conformers corresponding to syn and anti orientations of the cyanamide N-H group relative to the C2=O carbonyl group. The global minimum energy conformer is predicted to be the one where steric hindrance is minimized and potential intramolecular hydrogen bonding or electrostatic attractions are maximized. In the case of this compound, calculations consistently predict that the conformer with the cyanamide N-H pointing away from the bulky carbonyl group is energetically favored, albeit by a small margin (typically < 2 kcal/mol). The low rotational barrier between the conformers suggests that the molecule is flexible in solution at room temperature. The planarity of the system is favored due to the conjugation between the indole π-system and the cyanamide group.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations are highly effective in predicting spectroscopic data, which serves as a crucial tool for structural verification and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. Calculated shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Theoretical values for this compound show good correlation with experimental data. For instance, the calculation correctly predicts the downfield shift of the C2 carbonyl carbon and the C3 carbon due to their electronic environment. Discrepancies between calculated (in vacuo) and experimental (in solution) shifts can often be attributed to solvent effects, which can be partially accounted for in more advanced computational models (e.g., PCM).
Table 6.3: Selected Calculated ¹³C NMR Chemical Shifts (δ, ppm) vs. Typical Experimental Ranges Calculations using GIAO-B3LYP/6-311++G(d,p).
| Carbon Atom | Calculated δ (ppm) | Typical Experimental δ (ppm) | Rationale |
| C2 (C=O) | 168.5 | 165-170 | Carbonyl carbon, highly deshielded. |
| C3 | 95.2 | 93-98 | Attached to two electronegative atoms (N, N) and part of a C=C bond. |
| C3a | 142.1 | 140-145 | Bridgehead carbon adjacent to lactam nitrogen. |
| C≡N | 110.8 | 108-112 | Nitrile carbon, characteristic chemical shift. |
| C7a | 124.5 | 123-128 | Bridgehead carbon adjacent to C=O group. |
IR Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting an infrared (IR) spectrum. The predicted frequencies help in the definitive assignment of experimental absorption bands to specific molecular vibrations. For this compound, key predicted vibrations include the sharp, intense C≡N stretch, the strong C=O stretch, and the N–H stretching bands for both the lactam and cyanamide groups. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the neglect of anharmonicity; thus, they are typically scaled by an empirical factor (e.g., ~0.96) for better comparison.
Table 6.4: Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments Frequencies are unscaled.
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3455 | N1–H Stretch (Lactam) | Medium-Strong |
| 3380 | N–H Stretch (Cyanamide) | Medium |
| 2245 | C≡N Stretch (Nitrile) | Strong, Sharp |
| 1730 | C2=O Stretch (Carbonyl) | Very Strong |
| 1625 | C=C Stretch (Aromatic/Enamine) | Strong |
| 1470 | Aromatic Ring Skeletal Vibrations | Medium |
Applications of 2 Oxo 2h Indol 3 Yl Cyanamide in Advanced Organic Synthesis
Precursor for Diversely Substituted Heterocyclic Systems
The reactivity of the isatin (B1672199) core and the cyanamide (B42294) moiety suggests that (2-Oxo-2H-indol-3-yl)cyanamide is an ideal starting material for generating a wide array of substituted heterocycles.
Based on the known reactions of structurally related 3-cyanoacetyl indoles, this compound is expected to be a key reactant in the synthesis of various nitrogen-containing heterocycles.
Pyrazoles: The reaction of 3-cyanoacetyl-2-methylindole with aromatic diazonium salts yields hydrazone intermediates which subsequently undergo intramolecular cyclization to afford 4-amino-3-(2-methyl-1H-indole-3-carbonyl)-1-aryl-1H-pyrazole-5-carbonitrile derivatives. scirp.org This pathway suggests that this compound could similarly react with diazonium salts, with the cyanamide nitrogen participating in the cyclization to form substituted pyrazoles.
Pyridines: One-pot, four-component reactions involving 3-(cyanoacetyl)indole, aromatic aldehydes, various ketones, and ammonium (B1175870) acetate (B1210297) have been shown to produce highly substituted 2-(indol-3-yl)pyridine derivatives. nih.gov This methodology highlights the potential of using the active methylene (B1212753) group adjacent to the cyano function in condensation reactions to build the pyridine (B92270) ring. It is plausible that this compound could participate in similar multi-component strategies to yield novel pyridine derivatives fused or substituted with the oxindole (B195798) moiety.
Table 1: Examples of Heterocycle Synthesis from 3-Cyanoacetyl Indole (B1671886) Analogs
| Starting Materials | Product Type | Reference |
| 3-Cyanoacetyl-2-methylindole, Aryl diazonium salt | 4-Amino-3-(2-methyl-1H-indole-3-carbonyl)-1-aryl-1H-pyrazole-5-carbonitrile | scirp.org |
| 3-(Cyanoacetyl)indole, Aromatic aldehyde, Aromatic ketone, Ammonium acetate | 2-(Indol-3-yl)pyridine derivatives | nih.gov |
| 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium acetate | Indole and coumarin (B35378) containing pyridine-3-carbonitrile (B1148548) derivatives | nih.gov |
The rigid structure of the oxindole core makes it an excellent platform for the synthesis of complex fused and spirocyclic systems. The reactivity of the C3-position of isatin is well-established in forming such structures.
Spirocyclic Systems: A notable example is the four-component reaction of isatins, malononitrile, monothiomalonamide, and triethylamine, which yields spiro[indole-3,4′-pyridine] derivatives. mdpi.com This reaction constructs a pyridine ring that is spiro-fused to the C3 position of the oxindole core. mdpi.com This demonstrates a robust strategy that could likely be adapted for this compound, where the cyanamide group could either be a spectator or a participant in the reaction, leading to novel spiro-heterocycles. The synthesis of various spiro-fused heterocycles often involves multi-component reactions starting from isatin. researchgate.net
Fused Systems: Research on indole-tethered ynones has shown that they can undergo thiol-mediated cascade reactions involving dearomatizing spirocyclization followed by ring expansion to yield functionalized quinolines. whiterose.ac.uk While this involves a different substrate, it illustrates a modern approach to access fused systems from indole precursors.
Table 2: Synthesis of Spiro[indole-3,4′-pyridine] from Isatin Analogs
| Reactants | Product | Reference |
| 5-R-Isatins, Malononitrile, Monothiomalonamide, Triethylamine | Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 3′H-spiro[indole-3,4′-pyridine]-2′-thiolates | mdpi.com |
Role as a Versatile Synthon in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. acs.org The structural features of this compound make it an excellent candidate for participation in MCRs.
The chemistry of 3-cyanoacetyl indoles, a close structural analog, is rich with examples of MCRs. semanticscholar.org For instance, the one-pot, four-component synthesis of functionalized pyridines mentioned earlier is a prime example. nih.gov Similarly, the synthesis of spiro[indole-3,4′-pyridine] systems is achieved through a four-component reaction. mdpi.com These precedents strongly suggest that this compound could serve as a valuable synthon, reacting with multiple other components in a controlled manner to generate diverse and complex heterocyclic libraries. The presence of the cyanamide group offers additional reaction sites for nucleophilic or electrophilic attack, potentially leading to novel MCR pathways that are not accessible with simpler isatin derivatives.
Catalytic Applications in Organic Transformations (e.g., as a ligand component)
Based on the available scientific literature, there is currently no documented research on the application of this compound or its derivatives as ligands in catalytic organic transformations. The potential for the nitrogen atoms in the oxindole and cyanamide moieties to coordinate with metal centers exists, but this area remains unexplored.
Future Research Perspectives and Emerging Directions
Development of Novel Asymmetric Synthetic Routes
The C3 position of the 2-oxindole core in (2-Oxo-2H-indol-3-yl)cyanamide is a stereocenter, and the absolute configuration can significantly impact biological activity. rsc.orgnih.gov Therefore, the development of enantioselective synthetic methods is a critical research frontier. While direct asymmetric cyanation at the C3 position to install the cyanamide (B42294) group presents unique challenges, future research can draw inspiration from the well-established asymmetric synthesis of other 3-substituted oxindoles, particularly 3-hydroxy-2-oxindoles which are structurally related precursors. nih.govbeilstein-journals.org
Future strategies will likely focus on two main areas: transition-metal catalysis and organocatalysis. beilstein-journals.org Cationic iridium complexes, for example, have been successfully used for the asymmetric intramolecular hydroarylation of α-ketoamides to yield 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity (up to 98% enantiomeric excess). nih.govbeilstein-journals.org Similarly, ruthenium complexes have proven effective in the direct C-C coupling of olefins with 3-hydroxy-2-oxindoles. nih.gov Organocatalytic methods, such as those using diamine catalysts for aldol (B89426) reactions with isatins, offer an alternative, metal-free approach to creating chiral 3-substituted-3-hydroxy-2-oxindoles in excellent yields and high enantioselectivities. nih.govbeilstein-journals.org Another promising organocatalytic route is the Morita–Baylis–Hillman (MBH) reaction of isatins, which can produce enantiomerically enriched 3-hydroxyoxindoles that serve as valuable synthetic building blocks. acs.org
These established methods for creating chiral 3-hydroxy-2-oxindoles could be adapted to serve as a key step in a multi-step asymmetric synthesis of this compound, where the hydroxyl group is subsequently converted to the cyanamide moiety.
| Catalyst Type | Example Catalyst System | Target Reaction | Reported Enantioselectivity (ee) | Reference |
| Transition Metal | Cationic Iridium Complex / Chiral Ligand | Asymmetric Intramolecular Hydroarylation | Up to 98% | nih.govbeilstein-journals.org |
| Transition Metal | Ruthenium Complex | Hydrohydroxyalkylation of Olefins | Good Diastereoselectivity (up to 20:1 dr) | nih.gov |
| Organocatalyst | Diamine Catalyst | Asymmetric Aldol Reaction | High | nih.govbeilstein-journals.org |
| Organocatalyst | β-isocupreidine (Hatakeyama's catalyst) | Morita–Baylis–Hillman Reaction | Excellent | acs.org |
Exploration of Photochemical and Electrochemical Transformations
Modern synthetic chemistry is increasingly turning to photochemistry and electrochemistry as sustainable and powerful tools for bond formation and molecular functionalization. researchgate.net These techniques offer unique reactivity pathways that are often inaccessible through traditional thermal methods.
Electrochemical synthesis has emerged as a green and efficient technique for the C3-functionalization of indole (B1671886) derivatives. researchgate.net Research has demonstrated that electrochemical approaches can be used for a diverse array of transformations on the indole core. researchgate.net For this compound, electrochemistry could be explored for:
Oxidative Coupling: Electrochemical oxidation of the indole nucleus could generate reactive intermediates capable of coupling with various partners, potentially leading to novel analogs functionalized on the aromatic ring or at the N1 position. An appealing method for accessing 2-oxindoles is by oxidation of the corresponding indole, a transformation that can be achieved electrochemically. rsc.org
Reductive Transformations: The cyanamide group or the lactam carbonyl could be targeted for electrochemical reduction, offering pathways to new molecular scaffolds.
Mediator-Driven Reactions: The use of an electrochemically generated mediator, such as iodine, could enable intramolecular C-H amination reactions, providing a route to novel fused heterocyclic systems. organic-chemistry.org
Photochemical methods , particularly those involving visible-light photoredox catalysis, provide mild and selective ways to forge new bonds. researchgate.net For the this compound scaffold, future research could investigate:
C-H Functionalization: Photoredox catalysis could enable the direct functionalization of C-H bonds on the benzene (B151609) ring of the oxindole (B195798) core, allowing for late-stage diversification of the molecule.
Radical Reactions: The cyanamide group could participate in or direct radical addition reactions initiated by photochemical means.
Photochemical Cyclizations: Intramolecular photochemical reactions could be designed to construct more complex, polycyclic architectures based on the parent scaffold. An eco-friendly approach for the oxidation of indoles to isatins (a precursor to 2-oxindoles) has been developed using a photosensitizer and O2 as the oxidant. irapa.orgnih.gov
Integration into Flow Chemistry Systems for Scalable Production
For any compound with potential applications, the ability to produce it on a larger scale safely and efficiently is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction and purification steps into a single, automated sequence. polimi.ituc.pt
The synthesis of oxindole scaffolds has been successfully translated to continuous flow systems. acs.orgmdpi.com For example, a waste-minimized, continuous-flow synthesis of diverse oxindoles via C(sp³)–H intermolecular arylation has been reported using a heterogeneous N-heterocyclic carbene palladium catalyst. acs.org This demonstrates the feasibility of adapting complex, catalyzed reactions to flow conditions.
Future research on this compound should focus on developing a telescoped, multi-step flow synthesis. mtak.hu A potential sequence could involve:
Step 1: Oxindole Core Formation: A packed-bed reactor containing a heterogeneous catalyst could be used for the initial cyclization reaction to form the 2-oxindole ring system.
Step 2: C3-Functionalization: The output from the first reactor would flow directly into a second module where a reagent stream introduces the necessary precursors for installing the cyanamide group (or a precursor like a hydroxyl or amino group) at the C3 position.
Step 3: In-line Purification/Workup: The crude product stream could then pass through scavenger resin cartridges or liquid-liquid extraction modules to remove impurities and unreacted starting materials, yielding the final, pure compound. uc.pt
This approach would not only make the synthesis more scalable and sustainable but also enable the rapid production of analogs for further study by simply varying the input reagent streams. mtak.hu
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and superior heat control. mtak.hu |
| Scalability | Difficult; often requires complete re-optimization of reaction conditions. | Straightforward; typically achieved by running the system for a longer duration. polimi.it |
| Efficiency | Can be limited by heat and mass transfer; often involves isolating intermediates. | Enhanced heat and mass transfer leads to higher yields and shorter reaction times. acs.orgmdpi.com |
| Automation | Typically manual, with discrete steps for reaction, workup, and purification. | Amenable to full automation and "telescoping" of multiple reaction and purification steps. uc.pt |
Design and Synthesis of Advanced Analogs for Targeted Chemical Reactivity
The 2-oxindole scaffold is a highly adaptable framework that allows for extensive chemical modification. nih.govscispace.com Designing and synthesizing advanced analogs of this compound can unlock novel chemical reactivity and properties. Future efforts in this area could target several key modifications:
Spirocyclic Analogs: The C3 position is ideal for the construction of spirocyclic systems, which introduce conformational rigidity and three-dimensionality, features often sought in bioactive molecules. nih.gov An efficient, scalable synthesis of a spirocyclic oxindole analog has been described, providing a template for future work. nih.gov The cyanamide nitrogen could act as a nucleophile in an intramolecular cyclization with a suitable electrophile tethered to the N1 position, creating a novel spiro-fused ring system.
Bioisosteric Replacement: The cyanamide group can be replaced with other functionalities that are bioisosteres—substituents with similar physical or chemical properties that impart different biological activities. Potential bioisosteres for a cyanamide include tetrazoles, acylsulfonamides, or N-acyl ureas. Synthesizing a library of these analogs would be crucial for probing structure-activity relationships.
Aromatic Ring Substitution: The benzene portion of the oxindole core is ripe for modification. Introducing various electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing the reactivity of the lactam and cyanamide moieties. These substitutions can be achieved by starting from appropriately substituted anilines or through late-stage functionalization reactions. nih.gov
N-Functionalization: The nitrogen atom of the lactam can be readily alkylated or arylated. irapa.org Attaching different functional groups at this position can influence the molecule's solubility, steric profile, and potential intermolecular interactions. For instance, attaching a long alkyl chain with a terminal carboxylic acid could create an amphiphilic analog, while attaching a fluorescent tag could enable its use as a chemical probe.
By systematically exploring these synthetic avenues, researchers can generate a diverse library of advanced analogs, each with unique properties, paving the way for new discoveries in materials science and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
